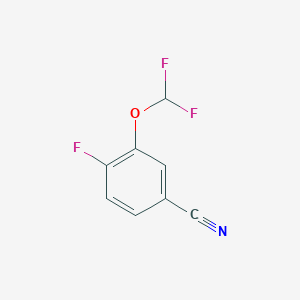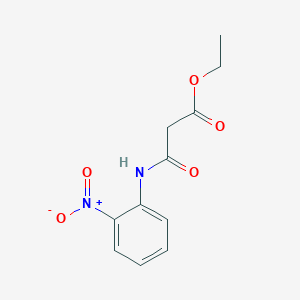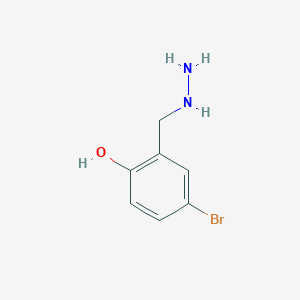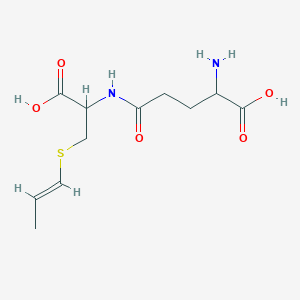
3-(Difluoromethoxy)-4-fluorobenzonitrile
Descripción general
Descripción
“3-(Difluoromethoxy)-4-fluorobenzonitrile” is a chemical compound that is used in various scientific experiments . It is a derivative of benzonitrile and is known for its reactivity towards nucleophiles.
Synthesis Analysis
The synthesis of “3-(Difluoromethoxy)-4-fluorobenzonitrile” involves several steps. A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .
Molecular Structure Analysis
The molecular formula of “3-(Difluoromethoxy)-4-fluorobenzonitrile” is C8H5F2NO . The molecular weight is 169.13 g/mol . The structure of the compound can be represented as CHF2OC6H4CN .
Chemical Reactions Analysis
“3-(Difluoromethoxy)-4-fluorobenzonitrile” is known for its reactivity towards nucleophiles. It is often used in the field of organic synthesis due to its unique properties, which make it useful for various applications.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Difluoromethoxy)-4-fluorobenzonitrile” include a density of 1.3±0.1 g/cm3, boiling point of 216.2±35.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, and enthalpy of vaporization of 45.3±3.0 kJ/mol .
Aplicaciones Científicas De Investigación
- Recent studies have explored the inhibitory effects of 3-(Difluoromethoxy)-4-fluorobenzonitrile (referred to as DGM) on pulmonary fibrosis. Pulmonary fibrosis is characterized by excessive deposition of collagen and other extracellular matrix components in lung tissue. DGM has shown promise in reducing fibrosis by inhibiting the epithelial–mesenchymal transition (EMT) process. EMT plays a key role in fibrosis pathogenesis, and targeting it could be a therapeutic strategy to mitigate idiopathic pulmonary fibrosis (IPF).
Anti-Fibrotic Properties
Safety and Hazards
The safety data sheet for a similar compound, “3-(Difluoromethoxy)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
A recent study evaluated the effects of a similar compound, “3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM)”, on pulmonary fibrosis . The study aimed to determine whether epithelial–mesenchymal transformation (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce IPF . This suggests that “3-(Difluoromethoxy)-4-fluorobenzonitrile” and similar compounds could have potential applications in medical research and treatment.
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation . TGF-β1 plays a crucial role in fibrosis, leading to excessive extracellular matrix deposition .
Mode of Action
Dgm, a related compound, has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 3-(Difluoromethoxy)-4-fluorobenzonitrile may interact with its targets in a similar manner, leading to changes in protein expression.
Biochemical Pathways
Dgm has been shown to significantly reduce smad2/3 phosphorylation levels , which are key components of the TGF-β1 signaling pathway. This suggests that 3-(Difluoromethoxy)-4-fluorobenzonitrile may affect similar pathways, leading to downstream effects such as the inhibition of epithelial–mesenchymal transformation.
Pharmacokinetics
The compound’s lipophilicity and solubility, which can impact its bioavailability, can be predicted based on its structure .
Result of Action
Dgm has been shown to improve lung function, reduce lung inflammation and fibrosis, reduce collagen deposition, and reduce the expression of e-cadherin . This suggests that 3-(Difluoromethoxy)-4-fluorobenzonitrile may have similar effects.
Action Environment
It is known that molecules carrying a difluoromethoxy moiety possess a dynamic lipophilicity, which can be influenced by the environment .
Propiedades
IUPAC Name |
3-(difluoromethoxy)-4-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHTJCYGQNZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273742 | |
| Record name | 3-(Difluoromethoxy)-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-4-fluorobenzonitrile | |
CAS RN |
916210-09-8 | |
| Record name | 3-(Difluoromethoxy)-4-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916210-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4'-Bipyridin]-5-amine, 6-methoxy-](/img/structure/B3058677.png)
![Carbamic acid, N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-[(2,2-dimethyl-1-oxopropyl)amino]-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B3058680.png)








![2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3058697.png)
![1-ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B3058698.png)

![Bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3058700.png)